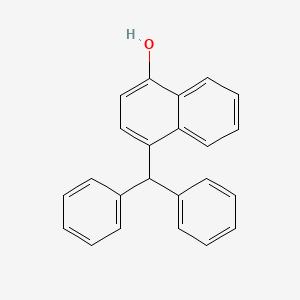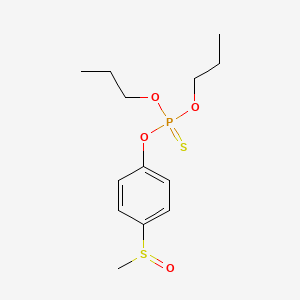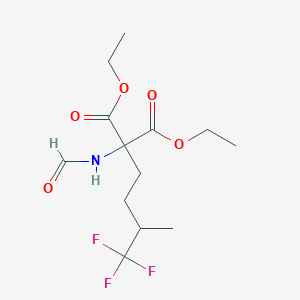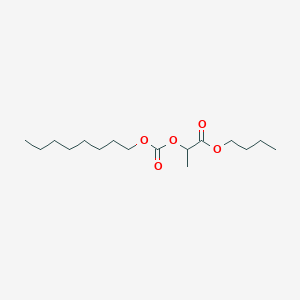
2-Octyloxycarbonyloxy-propionic acid butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyloxycarbonyloxy-propionic acid butyl ester is an ester compound with a complex structure Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyloxycarbonyloxy-propionic acid butyl ester typically involves esterification reactions. One common method is the reaction between 2-Octyloxycarbonyloxy-propionic acid and butanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyloxycarbonyloxy-propionic acid butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Octyloxycarbonyloxy-propionic acid and butanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters and alcohols depending on the reacting alcohol.
Applications De Recherche Scientifique
2-Octyloxycarbonyloxy-propionic acid butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Octyloxycarbonyloxy-propionic acid butyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoic acid, 2-butyl ester: Similar in structure but with different alkyl groups.
2-Propenoic acid, butyl ester: Another ester with a different acid component.
Methyl butanoate: A simpler ester with a different alcohol component.
Uniqueness
2-Octyloxycarbonyloxy-propionic acid butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
5420-72-4 |
|---|---|
Formule moléculaire |
C16H30O5 |
Poids moléculaire |
302.41 g/mol |
Nom IUPAC |
butyl 2-octoxycarbonyloxypropanoate |
InChI |
InChI=1S/C16H30O5/c1-4-6-8-9-10-11-13-20-16(18)21-14(3)15(17)19-12-7-5-2/h14H,4-13H2,1-3H3 |
Clé InChI |
KESYLYOVDLLVCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)OC(C)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)](/img/structure/B14737967.png)
![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)

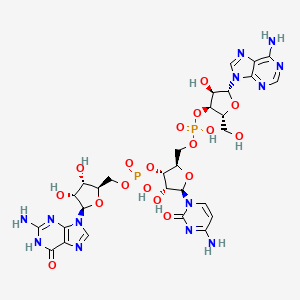
![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)
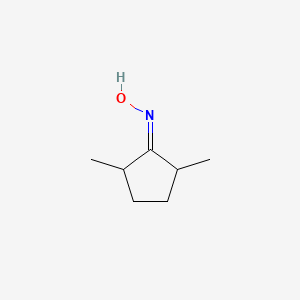
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
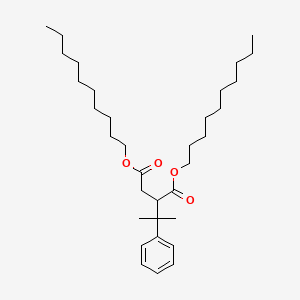

![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
